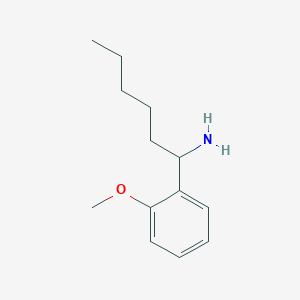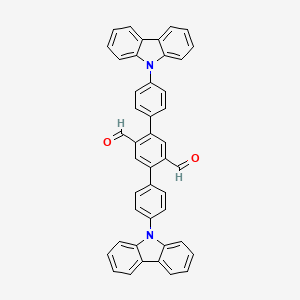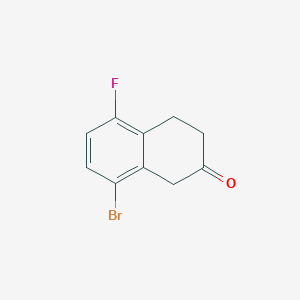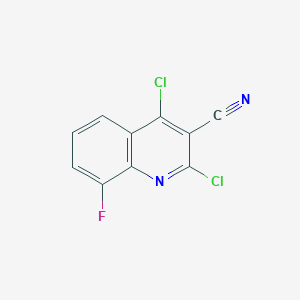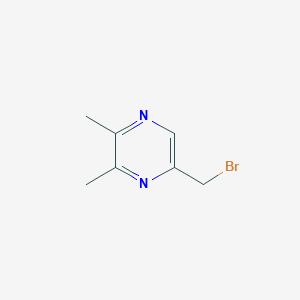
5-(Bromomethyl)-2,3-dimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2,3-dimethylpyrazine: is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a bromomethyl group at the 5-position and two methyl groups at the 2 and 3 positions makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dimethylpyrazine typically involves the bromination of 2,3-dimethylpyrazine. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2,3-dimethylpyrazine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, and ethers can be formed.
Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Methyl-substituted pyrazines.
科学的研究の応用
Chemistry: 5-(Bromomethyl)-2,3-dimethylpyrazine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated pyrazines on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 5-(Bromomethyl)-2,3-dimethylpyrazine involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
- 5-(Chloromethyl)-2,3-dimethylpyrazine
- 5-(Iodomethyl)-2,3-dimethylpyrazine
- 2,3-Dimethylpyrazine
Comparison: 5-(Bromomethyl)-2,3-dimethylpyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it undergoes. Compared to 2,3-dimethylpyrazine, the bromomethyl derivative offers more versatility in synthetic applications due to the reactive bromomethyl group.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
5-(bromomethyl)-2,3-dimethylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(2)10-7(3-8)4-9-5/h4H,3H2,1-2H3 |
InChIキー |
WAQPXULQFRHBCH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


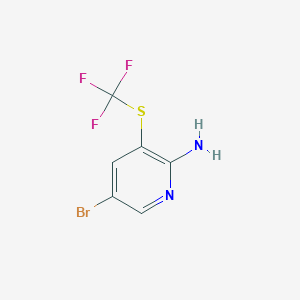

![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)

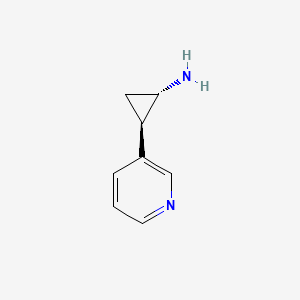
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)
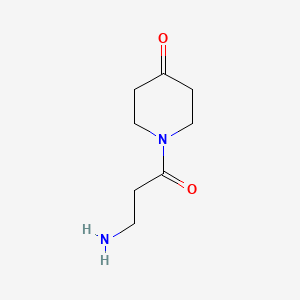
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)
